Naveglitazar

Catalog No.
S536720
CAS No.
476436-68-7
M.F
C25H26O6
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naveglitazar

CAS Number

476436-68-7

Product Name

Naveglitazar

IUPAC Name

(2S)-2-methoxy-3-[4-[3-(4-phenoxyphenoxy)propoxy]phenyl]propanoic acid

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C25H26O6/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27)/t24-/m0/s1

InChI Key

OKJHGOPITGTTIM-DEOSSOPVSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

alpha-methoxy-4-(3-(4-phenoxyphenoxy)propoxy)benzenepropionic acid, LY 519818, LY-519818, LY519818, naveglitazar

Canonical SMILES

COC(CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O

Isomeric SMILES

CO[C@@H](CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O

The exact mass of the compound Naveglitazar is 422.1729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Naveglitazar (CAS 476436-68-7), also known as LY519818, is a highly potent, non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist . Unlike traditional TZDs or balanced dual agonists, naveglitazar is engineered with a γ-dominant activity profile, offering nanomolar potency at PPARγ while retaining sufficient PPARα activity to modulate lipid metabolism . Its unique alkoxydihydrocinnamate scaffold provides excellent oral bioavailability and metabolic stability, allowing it to circulate predominantly as the active parent compound [1]. For procurement professionals and lead scientists, naveglitazar represents a premier tool compound for advanced research in metabolic syndrome, type 2 diabetes, and dyslipidemia, offering a distinct structural and pharmacological profile free from the common liabilities of first-generation glitazones.

Procuring a generic PPARγ agonist (like rosiglitazone) or a balanced dual agonist (like muraglitazar) as a substitute for naveglitazar fundamentally alters the experimental pharmacological profile [1]. Pure TZDs lack the PPARα-mediated lipid-lowering capabilities—such as significant triglyceride reduction and HDL elevation—inherent to naveglitazar's dual mechanism [2]. Conversely, substituting with balanced dual glitazars fails to replicate naveglitazar's highly γ-dominant receptor binding kinetics, requiring higher concentrations to achieve equivalent insulin sensitization. Furthermore, utilizing TZD-based compounds introduces structural liabilities, including thiazolidine-2,4-dione ring-associated off-target effects and formulation constraints, which naveglitazar's non-TZD benzenepropanoic acid scaffold specifically avoids [1].

Gamma-Dominant Receptor Potency vs. Balanced Dual Agonists

Naveglitazar demonstrates a highly potent, γ-dominant activation profile with a PPARγ EC50 of approximately 1.1–2.0 nM . In head-to-head class comparisons, balanced dual agonists like muraglitazar exhibit significantly lower PPARγ potency (EC50 = 110 nM) alongside their PPARα activity (EC50 = 320 nM) [1]. This ~50- to 100-fold greater potency at the γ-receptor ensures that naveglitazar drives robust insulin sensitization at much lower concentrations than balanced glitazars.

Evidence DimensionPPARγ Activation Potency (EC50)
Target Compound Data1.1–2.0 nM
Comparator Or BaselineMuraglitazar (110 nM)
Quantified Difference~50- to 100-fold higher PPARγ potency
ConditionsIn vitro receptor transactivation assays

Allows researchers to selectively study γ-dominant dual activation mechanisms at nanomolar concentrations without the balanced α/γ effects of muraglitazar.

Dual-Pathway Lipid Modulation vs. Pure TZDs

In vivo models of type 2 diabetes and dyslipidemia demonstrate that naveglitazar significantly reduces fasting triglycerides and increases HDL cholesterol, displaying efficacy superior to the pure TZD rosiglitazone in lipid panel correction [1]. While rosiglitazone effectively lowers glucose via PPARγ, it lacks the robust PPARα-driven lipid modulation required to comprehensively correct dyslipidemia, making naveglitazar a superior single-agent tool for combined metabolic phenotyping.

Evidence DimensionIn vivo lipid modulation (Triglycerides and HDL)
Target Compound DataSignificant reduction in triglycerides and increase in HDL via dual α/γ agonism
Comparator Or BaselineRosiglitazone (Primary glucose lowering, limited direct triglyceride/HDL benefit)
Quantified DifferenceBroader lipid panel correction achievable as a single agent
ConditionsIn vivo rodent models of type 2 diabetes and dyslipidemia

Essential for in vivo models requiring simultaneous glycemic control and dyslipidemia correction without relying on combination therapies (e.g., TZD + fibrate).

High Circulating Parent Compound Ratio for In Vivo Reliability

Pharmacokinetic profiling of naveglitazar reveals excellent oral absorption and moderate metabolism across species. Following oral administration, the parent compound (naveglitazar) represents 68% to 81% of the total radioactivity in plasma at Cmax [1]. This high circulating parent-to-metabolite ratio ensures that the observed pharmacological effects are directly attributable to naveglitazar rather than unpredictable or off-target active metabolites, outperforming compounds with high first-pass metabolism.

Evidence DimensionCirculating parent compound at Cmax
Target Compound Data68–81% of total plasma radioactivity
Comparator Or BaselineHigh first-pass metabolism baseline compounds
Quantified DifferencePredominant systemic exposure to the parent molecule
ConditionsOral administration in mice, rats, and monkeys

High metabolic stability and oral bioavailability make it a highly reliable and predictable tool compound for chronic in vivo dosing studies.

Non-TZD Scaffold for Enhanced Formulation and Analog Synthesis

Naveglitazar is synthesized as an alkoxydihydrocinnamate derivative, completely eliminating the thiazolidine-2,4-dione (TZD) ring found in rosiglitazone and pioglitazone[1]. This structural divergence is critical for procurement in medicinal chemistry, as it avoids the well-documented TZD-class toxicities (e.g., hepatotoxicity, fluid retention) and provides a distinct, highly processable chemical space for developing novel formulations or synthesizing next-generation metabolic modulators.

Evidence DimensionChemical Scaffold
Target Compound DataAlkoxydihydrocinnamate derivative (Non-TZD)
Comparator Or BaselineRosiglitazone / Pioglitazone (TZD ring)
Quantified DifferenceComplete absence of the thiazolidine-2,4-dione moiety
ConditionsMedicinal chemistry and formulation development

Provides a distinct chemical scaffold for formulation studies and analog synthesis, free from the structural liabilities and patent constraints of the TZD class.

In Vivo Models of Diabetic Dyslipidemia

Naveglitazar is the optimal tool compound for researchers requiring a single agent to simultaneously drive insulin sensitization and correct lipid profiles (lowering triglycerides, raising HDL) in rodent models, outperforming pure PPARγ agonists like rosiglitazone [1].

Receptor Transactivation Assays

Due to its nanomolar potency (EC50 ~1.1 nM) and γ-dominant profile, naveglitazar serves as a highly precise positive control in in vitro assays evaluating novel dual PPAR modulators, providing a distinct baseline compared to balanced glitazars like muraglitazar [2].

Medicinal Chemistry and Scaffold Hopping

As a non-TZD alkoxydihydrocinnamate, naveglitazar is a prime starting material or benchmark compound for medicinal chemists aiming to design next-generation metabolic drugs that bypass the structural and toxicological liabilities of the thiazolidinedione class [2].

Pharmacokinetic and Metabolic Profiling

Given its high oral bioavailability and predominant circulation as the parent compound (68-81% at Cmax), naveglitazar is an ideal reference standard for validating ADME (Absorption, Distribution, Metabolism, and Excretion) assays and cross-species metabolic stability studies[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

422.17293854 Da

Monoisotopic Mass

422.17293854 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y995M7GM0G

Pharmacology

Naveglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Naveglitazar binds with higher affinity to PPARgamma than to PPARalpha. Naveglitazar and its metabolites are primarily eliminated via biliary excretion.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C1 (PPARA) [HSA:5465] [KO:K07294]

Other CAS

476436-68-7

Wikipedia

Naveglitazar

Dates

Last modified: 02-18-2024
1: Tseng CH, Tseng FH. Peroxisome proliferator-activated receptor agonists and
2: Long GG, Reynolds VL, Dochterman LW, Ryan TE. Neoplastic and non-neoplastic
3: Ahlawat P, Srinivas NR. Allometric prediction of the human pharmacokinetic
4: Long GG, Reynolds VL, Lopez-Martinez A, Ryan TE, White SL, Eldridge SR.
5: Yi P, Hadden CE, Annes WF, Jackson DA, Peterson BC, Gillespie TA, Johnson JT.

Explore Compound Types